molecular formula C20H18N2O3S2 B2816299 Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate CAS No. 922484-03-5

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate

Cat. No.: B2816299
CAS No.: 922484-03-5
M. Wt: 398.5
InChI Key: GJBMBULYWSGGFL-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources. The benzylthio group is introduced through nucleophilic substitution reactions, while the benzoate ester is formed via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and benzylthio group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, resulting in different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzyl sulfoxide or benzyl sulfone derivatives.

Scientific Research Applications

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring and benzylthio group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(2-(phenylthio)acetamido)thiazol-4-yl)benzoate
  • Methyl 4-(2-(2-(methylthio)acetamido)thiazol-4-yl)benzoate
  • Methyl 4-(2-(2-(ethylthio)acetamido)thiazol-4-yl)benzoate

Uniqueness

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate is unique due to the presence of the benzylthio group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[2-[(2-benzylsulfanylacetyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-25-19(24)16-9-7-15(8-10-16)17-12-27-20(21-17)22-18(23)13-26-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBMBULYWSGGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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